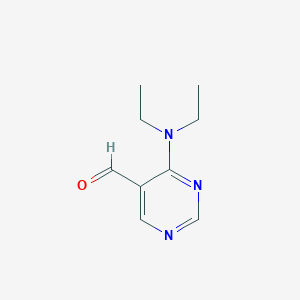
(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” is a boronic acid derivative with a unique structure. It combines a furan ring and a pyrrolidine group, both attached to a boron atom. Boronic acids are essential in organic synthesis due to their ability to form stable complexes with transition metals, making them valuable reagents in cross-coupling reactions .
Preparation Methods
Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common method involves the Suzuki–Miyaura coupling reaction. In this process, an aryl or vinyl boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The boronic acid serves as the nucleophilic partner, leading to the formation of the desired product.
Reaction Conditions:: The reaction typically occurs under mild conditions, making it compatible with various functional groups. The choice of solvent, base, and temperature influences the yield and selectivity of the reaction.
Industrial Production:: While industrial-scale production methods may vary, the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis of boronic acids.
Chemical Reactions Analysis
Reactions:: “(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” can participate in various reactions, including:
Cross-Coupling Reactions: As mentioned earlier, it readily undergoes Suzuki–Miyaura coupling.
Oxidation and Reduction: Boronic acids can be oxidized to boronic esters or reduced to boranes.
Substitution Reactions: It can replace other functional groups in organic molecules.
Palladium Catalysts: Used in cross-coupling reactions.
Base (e.g., NaOH): Facilitates boronic acid activation.
Solvents (e.g., DMF, THF): Provide a suitable reaction medium.
Major Products:: The major product of the Suzuki–Miyaura coupling would be the desired aryl or vinyl-substituted boronic acid.
Scientific Research Applications
“(4-(Pyrrolidin-1-yl)furan-2-yl)boronic acid” finds applications in:
Medicinal Chemistry: As a building block for drug discovery.
Materials Science: For functional materials and polymers.
Catalysis: In various organic transformations.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance, in drug development, it may interact with specific molecular targets, affecting cellular processes.
Properties
Molecular Formula |
C8H12BNO3 |
|---|---|
Molecular Weight |
181.00 g/mol |
IUPAC Name |
(4-pyrrolidin-1-ylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C8H12BNO3/c11-9(12)8-5-7(6-13-8)10-3-1-2-4-10/h5-6,11-12H,1-4H2 |
InChI Key |
HXEAFAHRMMBSEL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CO1)N2CCCC2)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


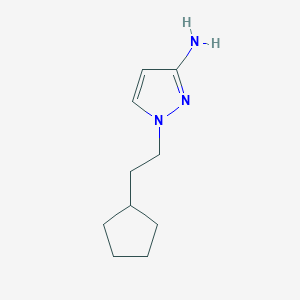
![N-(2-aminophenyl)-4-[[[(2R,3S)-9-(dimethylamino)-5-[(2R)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-2-yl]methyl-methylamino]methyl]benzamide](/img/structure/B13325655.png)
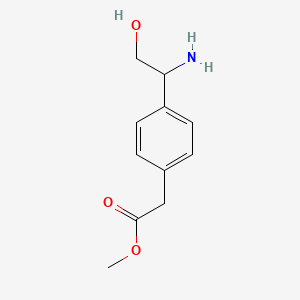
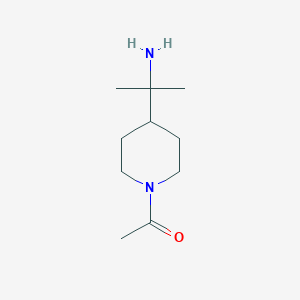
![(1S,3S)-3-(Trifluoromethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B13325673.png)
![2-{[1-(2-Bromophenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13325679.png)
![1-Ethynyl-5-azaspiro[2.5]octane](/img/structure/B13325688.png)

![tert-Butyl (R)-8-amino-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B13325690.png)
![Rel-(5R,7R)-7-((4-(2,6-diChlorophenyl)piperidin-1-yl)methyl)-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol](/img/structure/B13325692.png)

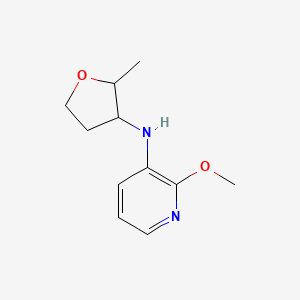
![((2R,3S,4S,5S,6R)-3,4,5,6-Tetrahydroxytetrahydro-2H-pyran-2-yl)methyl 2-((2-((2-(ethoxymethyl)-1-(2-hydroxy-2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-yl)amino)-2-oxoethyl)disulfanyl)acetate](/img/structure/B13325717.png)
